An In-depth Technical Guide to 4-Acetoxycinnamic Acid
An In-depth Technical Guide to 4-Acetoxycinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetoxycinnamic acid, a derivative of the naturally occurring phenolic compound p-coumaric acid, is a molecule of growing interest in the scientific community. Its structural similarity to other cinnamic acid derivatives, which are known to possess a wide range of biological activities, has prompted investigations into its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and known biological activities of 4-acetoxycinnamic acid, tailored for professionals in research and drug development.
Core Chemical Properties
4-Acetoxycinnamic acid is a white to off-white crystalline powder. A summary of its key chemical identifiers and properties is provided in the table below for easy reference.
| Property | Value | Reference(s) |
| IUPAC Name | (2E)-3-[4-(acetyloxy)phenyl]prop-2-enoic acid | [1] |
| Synonyms | p-Acetoxycinnamic acid, 4-Acetylcoumaric acid | [1] |
| CAS Number | 15486-19-8 | [1] |
| Molecular Formula | C₁₁H₁₀O₄ | [1] |
| Molecular Weight | 206.19 g/mol | [1] |
| Melting Point | 205-208 °C | [1] |
| Boiling Point | 209-211 °C | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| pKa | 4.39 ± 0.10 (Predicted) | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. This section outlines key experimental protocols for the synthesis, purification, and analysis of 4-acetoxycinnamic acid.
Synthesis from p-Coumaric Acid
A common and straightforward method for the synthesis of 4-acetoxycinnamic acid is through the acetylation of p-coumaric acid.
Materials:
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p-Coumaric acid
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Acetic anhydride
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Pyridine (catalyst)
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Hydrochloric acid (HCl), 1M
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Distilled water
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Ice bath
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Magnetic stirrer and stir bar
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Round bottom flask
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Büchner funnel and flask
Procedure:
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In a round bottom flask, dissolve p-coumaric acid in pyridine with stirring.
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Cool the solution in an ice bath.
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Slowly add acetic anhydride to the cooled solution while maintaining stirring.
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Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, slowly pour the reaction mixture into ice-cold 1M HCl to precipitate the product.
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Collect the white precipitate by vacuum filtration using a Büchner funnel.
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Wash the precipitate thoroughly with cold distilled water to remove any remaining acid and pyridine.
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Dry the crude 4-acetoxycinnamic acid in a desiccator or under vacuum.
Purification by Recrystallization
To obtain high-purity 4-acetoxycinnamic acid, recrystallization is a standard and effective purification technique. A mixed solvent system of ethanol and water is commonly employed.
Materials:
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Crude 4-acetoxycinnamic acid
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Ethanol
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Distilled water
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Erlenmeyer flasks
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Hot plate
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Ice bath
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Büchner funnel and flask
Procedure:
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In an Erlenmeyer flask, dissolve the crude 4-acetoxycinnamic acid in a minimal amount of hot ethanol.
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Heat the solution gently on a hot plate to ensure complete dissolution.
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While the solution is hot, slowly add hot distilled water dropwise until the solution becomes slightly turbid (cloudy), indicating the saturation point.
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If excess water is added and the solution becomes overly cloudy, add a small amount of hot ethanol to redissolve the precipitate.
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Remove the flask from the heat and allow it to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration.
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Wash the crystals with a small amount of cold ethanol/water mixture.
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Dry the purified crystals.
Analytical Methods
Accurate and reliable analytical methods are essential for the characterization and quality control of 4-acetoxycinnamic acid.
High-Performance Liquid Chromatography (HPLC)
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Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A gradient of methanol and 0.1% acetic acid in water is often effective. A typical starting condition could be 40:60 (v/v) methanol:acidified water.
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at 310 nm.
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Injection Volume: 10-20 µL.
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Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, DMSO-d₆):
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
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Expected Chemical Shifts (δ, ppm): Peaks corresponding to the acetyl protons, aromatic protons, and the vinylic protons of the cinnamic acid backbone are expected. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
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-
¹³C NMR (100 MHz, DMSO-d₆):
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Sample Preparation: As for ¹H NMR.
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Expected Chemical Shifts (δ, ppm): Resonances for the carbonyl carbons (ester and carboxylic acid), aromatic carbons, vinylic carbons, and the acetyl methyl carbon are expected.
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Fourier-Transform Infrared (FTIR) Spectroscopy
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Sample Preparation: The KBr pellet method is commonly used for solid samples.[2] Mix a small amount of the finely ground sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.[2] Press the mixture into a thin, transparent pellet using a hydraulic press.[2]
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Expected Absorptions (cm⁻¹):
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~1750 cm⁻¹ (C=O stretch of the acetate ester)
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~1680 cm⁻¹ (C=O stretch of the carboxylic acid)
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~1630 cm⁻¹ (C=C stretch of the alkene)
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~1600, 1510 cm⁻¹ (C=C stretches of the aromatic ring)
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Broad O-H stretch from the carboxylic acid dimer.
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Mass Spectrometry (MS)
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Ionization Method: Electrospray ionization (ESI) in negative ion mode is suitable for detecting the deprotonated molecule [M-H]⁻.
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Fragmentation: Collision-induced dissociation (CID) of the [M-H]⁻ ion would likely result in the loss of the acetyl group and decarboxylation, providing structural confirmation.
Biological Activities and Potential Applications in Drug Development
4-Acetoxycinnamic acid has demonstrated a range of biological activities that suggest its potential for further investigation in drug development.
Antimicrobial Activity
Studies have shown that 4-acetoxycinnamic acid possesses bactericidal properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. The proposed mechanism of action involves the disruption of bacterial membrane permeability and the inhibition of lipid synthesis.[1]
Anti-inflammatory and Anticancer Potential
While direct evidence for 4-acetoxycinnamic acid is still emerging, many cinnamic acid derivatives are known to exhibit anti-inflammatory and anticancer properties. The anti-inflammatory effects of related compounds are often attributed to the inhibition of key inflammatory mediators and signaling pathways.
One such pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , which plays a central role in inflammation and cancer. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes. Some cinnamic acid derivatives have been shown to inhibit this pathway.
Furthermore, research on related compounds suggests that 4-acetoxycinnamic acid could potentially induce apoptosis (programmed cell death) in cancer cells. The induction of apoptosis is a key mechanism for many chemotherapeutic agents. This process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases and modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.
Conclusion
4-Acetoxycinnamic acid is a compound with a well-defined chemical profile and promising, albeit still developing, biological activity. The experimental protocols provided in this guide offer a solid foundation for researchers to synthesize, purify, and analyze this molecule. Further investigation into its specific mechanisms of action, particularly its effects on key signaling pathways implicated in disease, will be crucial in unlocking its full therapeutic potential. As research continues, 4-acetoxycinnamic acid may emerge as a valuable lead compound in the development of new antimicrobial, anti-inflammatory, or anticancer agents.
